molecular formula C24H20FN7O3 B2718896 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942012-98-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2718896
CAS RN: 942012-98-8
M. Wt: 473.468
InChI Key: KKDQUOSPSCIBCW-WAPJZHGLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H20FN7O3 and its molecular weight is 473.468. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity : This compound is involved in the synthesis of various derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial activities of some newly synthesized 1,2,4-triazole derivatives, indicating the potential of these compounds in combating microbial infections (Bektaş et al., 2007).

  • Synthesis of Derivatives for Biological Evaluation : Studies like the one by Said et al. (2004) have synthesized triazolo and triazinopyrimidine derivatives, assessing them for antimicrobial and antitumor properties. Although some of these derivatives showed promising antimicrobial activity, they did not exhibit significant antitumor activity (Said et al., 2004).

Synthesis and Antibacterial Evaluation

  • Evaluation Against Resistant Bacteria : Compounds like the one have been used to synthesize novel derivatives for evaluating antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus, as explored by Sunduru et al. (2011) (Sunduru et al., 2011).

Synthesis and Biological Activity

  • Antiproliferative Activity : The compound is a precursor in synthesizing fluorinated derivatives, which have been evaluated for antiproliferative activity against cancer cell lines. For instance, Dolzhenko et al. (2008) found that some derivatives showed significant antiproliferative activity, indicating their potential in cancer treatment (Dolzhenko et al., 2008).

Crystal Structure and Synthesis

  • Structural Analysis for Drug Design : Understanding the crystal structure of these compounds aids in drug design. Hu et al. (2011) determined the crystal structure of a related compound, providing insights into its molecular arrangement and potential interactions (Hu et al., 2011).

Synthesis of Novel Derivatives

  • Development of Novel Heterocyclic Compounds : Research like that by Padalkar et al. (2014) has focused on synthesizing new benzimidazole, benzoxazole, and benzothiazole derivatives from similar compounds, assessing their antimicrobial activities (Padalkar et al., 2014).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c25-17-3-5-18(6-4-17)32-24-22(28-29-32)23(26-14-27-24)31-11-9-30(10-12-31)21(33)8-2-16-1-7-19-20(13-16)35-15-34-19/h1-8,13-14H,9-12,15H2/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDQUOSPSCIBCW-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)/C=C\C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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